molecular formula C10H18N5O19P5 B085216 Adenosine 5'-pentaphosphate CAS No. 14535-90-1

Adenosine 5'-pentaphosphate

Cat. No.: B085216
CAS No.: 14535-90-1
M. Wt: 667.14 g/mol
InChI Key: WYJWVZZCMBUPSP-KQYNXXCUSA-N
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Description

These compounds have a polyphosphate group linked to the ribose moiety . Adenosine-5’-Pentaphosphate is involved in various biochemical processes and has significant roles in cellular metabolism.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Adenosine-5’-Pentaphosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: It can undergo substitution reactions where one or more of its phosphate groups are replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield adenosine-5’-tetraphosphate, while substitution reactions may produce various adenosine derivatives.

Scientific Research Applications

Adenosine-5’-Pentaphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It plays a role in cellular metabolism and is used in studies related to energy transfer and signal transduction.

    Medicine: It is investigated for its potential therapeutic effects, including its role in modulating immune responses and its potential use in treating certain metabolic disorders.

    Industry: It is used in the production of nucleotide-based products and as a component in biochemical assays.

Mechanism of Action

Adenosine-5’-Pentaphosphate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

  • Adenosine-5’-Monophosphate
  • Adenosine-5’-Diphosphate
  • Adenosine-5’-Triphosphate
  • Adenosine-5’-Tetraphosphate

Comparison: Adenosine-5’-Pentaphosphate is unique due to its higher number of phosphate groups compared to other adenosine phosphates. This gives it distinct biochemical properties and makes it suitable for specific applications where higher energy transfer or more complex interactions are required .

Properties

CAS No.

14535-90-1

Molecular Formula

C10H18N5O19P5

Molecular Weight

667.14 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(30-10)1-29-36(21,22)32-38(25,26)34-39(27,28)33-37(23,24)31-35(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

WYJWVZZCMBUPSP-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

physical_description

Solid

Synonyms

adenosine 5'-pentaphosphate
pppppA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Adenosine 5'-pentaphosphate
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Adenosine 5'-pentaphosphate
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Adenosine 5'-pentaphosphate
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Adenosine 5'-pentaphosphate

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